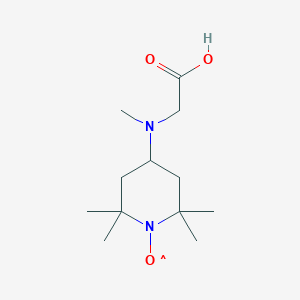
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminopropyl)-2,3-dihydro-1H-indene, also known as 5-APDI, is a psychoactive substance that belongs to the class of indole-based designer drugs. It was first synthesized in the early 2000s and has since gained popularity as a research chemical. The compound is known for its stimulant and entactogenic effects, which make it a subject of interest for scientific research.
Wirkmechanismus
The mechanism of action of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the inhibition of serotonin and dopamine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, which results in a euphoric and stimulating effect. The compound also has a mild affinity for the serotonin 5-HT2A receptor, which may contribute to its entactogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It also increases the levels of dopamine and serotonin in the brain, which may contribute to its psychoactive effects. However, further research is needed to fully understand the biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-Aminopropyl)-2,3-dihydro-1H-indene in lab experiments is its unique chemical structure, which makes it a subject of interest for researchers studying the effects of psychoactive substances on the central nervous system. However, the compound's psychoactive effects may also pose a limitation for lab experiments, as they may interfere with the accuracy of the results. Additionally, the compound's legal status in some countries may limit its availability for scientific research.
Zukünftige Richtungen
There are several future directions for scientific research on 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene. This could lead to the development of new psychoactive substances with improved therapeutic potential and reduced side effects.
Synthesemethoden
The synthesis of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene involves the condensation of indole-3-acetaldehyde with 2-aminopropane in the presence of a reducing agent. The reaction is carried out under reflux in anhydrous ethanol, and the resulting product is purified using column chromatography. The synthesis method has been optimized to yield high-purity 5-(2-Aminopropyl)-2,3-dihydro-1H-indene, which is essential for accurate scientific research.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminopropyl)-2,3-dihydro-1H-indene has been used in scientific research to study its effects on the central nervous system. The compound is known to act as a serotonin and dopamine transporter inhibitor, which leads to the release of these neurotransmitters in the brain. This mechanism of action is similar to that of other psychoactive substances such as MDMA and amphetamines. However, 5-(2-Aminopropyl)-2,3-dihydro-1H-indene has a unique chemical structure that makes it a subject of interest for researchers.
Eigenschaften
CAS-Nummer |
152624-02-7 |
|---|---|
Produktname |
5-(2-Aminopropyl)-2,3-dihydro-1H-indene |
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |
InChI-Schlüssel |
QYVNZHBQYJRLEX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
Kanonische SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N |
Synonyme |
5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



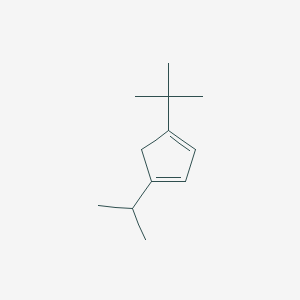
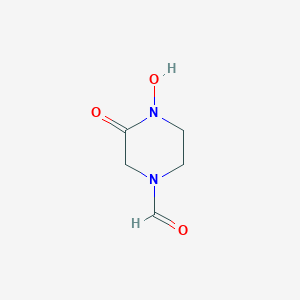
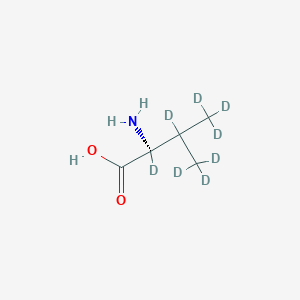
![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)
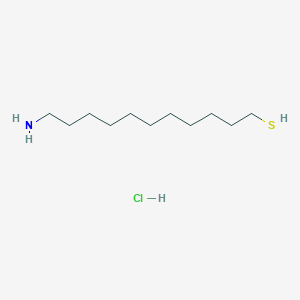
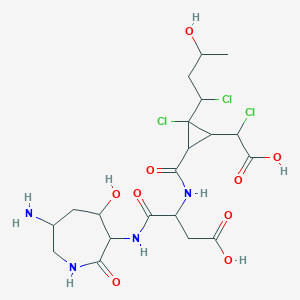

![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
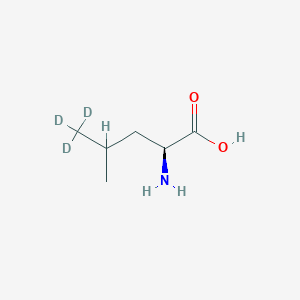
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
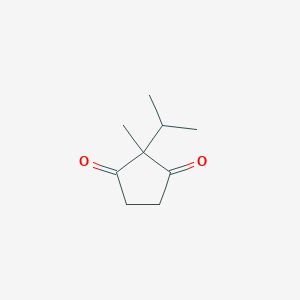
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
